molecular formula C22H27N3O4 B12483118 Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12483118
M. Wt: 397.5 g/mol
InChI Key: VHGMINWVWSMEER-UHFFFAOYSA-N
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Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxybenzamido group, and a benzoate ester, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring through the reaction of ethylenediamine with an appropriate alkylating agent.

    Introduction of the Methoxybenzamido Group:

    Esterification: Finally, the benzoate ester is formed through an esterification reaction between the intermediate compound and methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methoxybenzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE
  • METHYL 4-(4-ISOPROPYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE
  • METHYL 4-(4-BUTYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE

Uniqueness

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(3-METHOXYBENZAMIDO)BENZOATE is unique due to the presence of the ethyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H27N3O4/c1-4-24-10-12-25(13-11-24)20-9-8-17(22(27)29-3)15-19(20)23-21(26)16-6-5-7-18(14-16)28-2/h5-9,14-15H,4,10-13H2,1-3H3,(H,23,26)

InChI Key

VHGMINWVWSMEER-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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